1-(3-((3-(2-フルオロフェニル)-1,2,4-オキサジアゾール-5-イル)メチル)ピペリジン-1-イル)-3-メチルブタ-2-エン-1-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

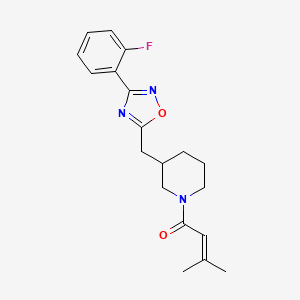

1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-methylbut-2-en-1-one is a useful research compound. Its molecular formula is C19H22FN3O2 and its molecular weight is 343.402. The purity is usually 95%.

BenchChem offers high-quality 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-methylbut-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-methylbut-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- FPMINT阻害剤としての役割: FPMINTはENTの新規阻害剤であり、ENT1よりもENT2に対してより高い選択性を示します .

- 構造活性相関(SAR): 研究者たちは、FPMINT類似体の阻害効果を理解するために、その構造を探索してきました。特に、ピペラジン環の近くにハロゲン置換基が存在することは、ENT1およびENT2の阻害に不可欠です。 化合物3cは、最も強力な阻害剤として現れ、不可逆的かつ非競合的に作用します .

- FPMINT類似体: β-ケトエステル、アルデヒド、および置換アニリンを含む多成分反応を用いて、高機能化ピペリジンの合成が報告されています。 FPMINT類似体は、このような反応の出発点として役立ちます .

- 合成: 標題化合物2-{[4-(4-ブロモフェニル)ピペラジン-1-イル)]メチル}-4-(3-クロロフェニル-(4-メトキシフェニル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオンは、4段階のプロトコルによって得られます。 1,2,4-トリアゾール誘導体は効率的に調製されます .

ヌクレオシドトランスポーター阻害

ピペリジン合成のための多成分反応

ジヒドロトリアゾール誘導体

生物活性

The compound 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-methylbut-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure–activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described using the following structural formula:

This structure incorporates a piperidine ring and an oxadiazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole compounds exhibit significant antimicrobial properties. A study highlighted that oxadiazole derivatives demonstrated potent activity against various bacterial strains, with some showing minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against Staphylococcus aureus and Candida albicans .

Enzyme Inhibition

The compound's structural components suggest potential inhibitory activity against various enzymes. For instance:

- Monoamine Oxidase B (MAO-B) : A related compound showed competitive inhibition with an IC50 value of 8.19 µM . This suggests that similar derivatives could exhibit neuroprotective effects relevant in treating neurodegenerative diseases like Parkinson's.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of Alzheimer's disease. Compounds with oxadiazole structures have been reported to inhibit acetylcholinesterase (AChE) with IC50 values ranging from 28.7 to 159.7 µM . The presence of electron-donating groups significantly enhances their inhibitory potency.

Structure–Activity Relationship (SAR)

The SAR studies reveal that:

- Substituents on the phenyl ring : Electron-withdrawing groups tend to decrease activity, while electron-donating groups enhance it.

- Positioning of functional groups : Ortho-substituted compounds generally show reduced activity compared to para-substituted analogs .

Study on Neuroprotective Effects

A recent study evaluated the neuroprotective potential of oxadiazole derivatives in a scopolamine-induced amnesia model. Compounds with fluorine substitutions exhibited not only significant AChE inhibition but also improved cognitive function in behavioral tests .

In Vivo Studies

In vivo assessments demonstrated that certain derivatives could reverse cognitive dysfunction and ameliorate memory deficits associated with cholinergic dysfunction. These findings support the hypothesis that modifications to the oxadiazole structure can yield compounds with enhanced therapeutic profiles.

Data Summary

特性

IUPAC Name |

1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-methylbut-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2/c1-13(2)10-18(24)23-9-5-6-14(12-23)11-17-21-19(22-25-17)15-7-3-4-8-16(15)20/h3-4,7-8,10,14H,5-6,9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXTWXNKXVHFEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。